(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Beschreibung
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex small molecule featuring:
- A tetrahydrobenzo[b]thiophene core, which enhances planarity and π-π stacking interactions with biological targets.
- An (E)-configured acrylamido linker, critical for maintaining spatial orientation of substituents.
- 3,4-Dimethoxyphenyl and carboxamide groups, which contribute to hydrogen bonding and solubility .
This compound is synthesized via Knoevenagel condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3,4-dimethoxybenzaldehyde, followed by hydrolysis and coupling reactions .
Eigenschaften
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-14-9-7-12(11-15(14)26-2)8-10-17(23)22-20-18(19(21)24)13-5-3-4-6-16(13)27-20/h7-11H,3-6H2,1-2H3,(H2,21,24)(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCSUZZTVRYVRO-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
CHEMBL208800, also known as 2-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE, primarily targets the receptor-type tyrosine-protein kinase FLT3. FLT3 is a class III receptor tyrosine kinase that regulates hematopoiesis, the process of forming blood cellular components. Mutations in FLT3 are associated with acute myeloid leukemia (AML), making it a significant target in cancer therapy.
Mode of Action
As a general mechanism, small molecules like chembl208800 often interact with their targets by binding to the active site or allosteric sites, thereby modulating the activity of the target protein.
Biochemical Pathways
The interaction of CHEMBL208800 with FLT3 impacts the FLT3 signaling pathway, which plays a crucial role in the proliferation and survival of hematopoietic cells. Alterations in this pathway can lead to uncontrolled cell growth and cancer.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound and its overall pharmacological effect.
Result of Action
The molecular and cellular effects of CHEMBL208800’s action would be dependent on its interaction with FLT3. By modulating the activity of FLT3, it could potentially inhibit the proliferation of cancer cells and induce apoptosis.
Biologische Aktivität
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antioxidant properties, supported by relevant data and research findings.
- Chemical Name : (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- Molecular Formula : C20H21NO5S
- Molecular Weight : 387.45 g/mol
- CAS Number : 112282-18-5
Antibacterial Activity
Research has demonstrated that compounds similar to (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit significant antibacterial properties. The antibacterial efficacy was evaluated against various strains of bacteria including Staphylococcus aureus and Bacillus subtilis. The diameter of the inhibition zones was measured to assess activity levels.
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 mm |
| Compound B | B. subtilis | 12 mm |
| (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | S. aureus | 18 mm |
| (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | B. subtilis | 16 mm |
The results indicate that this compound has a higher antibacterial activity compared to other tested compounds due to its structural features that enhance interaction with bacterial targets .
Antioxidant Activity
The antioxidant properties of the compound were assessed using various assays including DPPH radical scavenging and nitric oxide scavenging assays. The results indicated that the compound effectively scavenged free radicals.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 µM |
| Nitric Oxide Scavenging | 30 µM |
These findings suggest that the presence of the methoxy groups in the phenyl ring contributes significantly to the radical scavenging activity of the compound .
Case Studies
- Study on Antibacterial Properties : A study conducted by Madhavi and Ramanamma evaluated a series of similar compounds for their antibacterial efficacy. The findings suggested that compounds with hydroxyl or methoxy substituents showed enhanced antibacterial activity due to better electron donation capabilities .
- Antioxidant Evaluation : Another research highlighted that compounds with phenolic structures exhibited significant antioxidant activities across multiple assays. The study concluded that the structural modifications in the benzo[b]thiophene derivatives could be optimized for better therapeutic outcomes .
Wissenschaftliche Forschungsanwendungen
Recent research has highlighted various pharmacological properties associated with this compound:
-
Antioxidant Activity
- Compounds related to tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. Studies suggest that these compounds can combat oxidative stress-related diseases effectively.
Compound Antioxidant Activity (IC50) Compound A 25 µM Compound B 30 µM Ascorbic Acid (Control) 20 µM -
Analgesic Activity
- The analgesic effects were evaluated using the "hot plate" method on mice. Results indicated that certain derivatives exhibited analgesic effects superior to standard drugs like metamizole.
-
Antibacterial Activity
- The antibacterial properties of tetrahydrobenzo[b]thiophene derivatives were assessed against various bacterial strains. The compounds showed significant activity against both Gram-positive and Gram-negative bacteria.
Compound Bacterial Strain Zone of Inhibition (mm) Compound A Staphylococcus aureus 20 Compound B Escherichia coli 15 Control (Ampicillin) Staphylococcus aureus 18 -
Acetylcholinesterase Inhibition
- In the context of neurodegenerative diseases such as Alzheimer’s, acetylcholinesterase inhibitors are critical. Some derivatives demonstrated substantial inhibition rates compared to donepezil, a known inhibitor.
Therapeutic Applications
The diverse biological activities of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suggest several therapeutic applications:
- Cancer Therapy : Due to its anticancer potential observed in various studies, this compound may serve as a lead structure for developing new cancer therapeutics.
- Pain Management : Its analgesic properties indicate potential use in pain relief formulations.
- Antimicrobial Agents : The antibacterial activity suggests applications in developing new antibiotics or antimicrobial agents.
- Neuroprotective Agents : Given its acetylcholinesterase inhibition properties, it may be explored for cognitive enhancement therapies in neurodegenerative conditions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key analogs with modifications in substituents and core structures:
Key Differentiators of the Target Compound
Bioisosteric Advantages : The 3,4-dimethoxyphenyl group enhances lipid solubility and membrane permeability compared to nitro (e.g., ) or unsubstituted phenyl analogs .
Carboxamide vs. Ester : The terminal carboxamide group improves target affinity over ester-containing analogs (e.g., ) by enabling stronger hydrogen bonding .
Synergistic Moieties : The combination of acrylamido and dimethoxyphenyl groups may synergize to inhibit tyrosine kinases or inflammatory mediators, as seen in structurally related thiophene derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
